Antiphein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

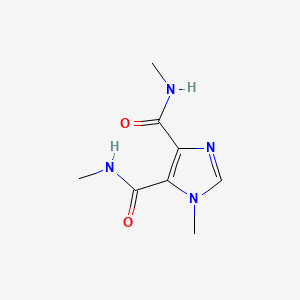

Antiphein, also known as this compound, is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Applications

Antiphein has shown promise in cancer treatment due to its ability to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy. Research indicates that phenothiazines, including this compound, exhibit anti-angiogenesis properties, which inhibit the formation of new blood vessels that tumors need to grow .

Case Study: Anticancer Efficacy

A study demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents by increasing the sensitivity of cancer cells to these treatments. The compound's mechanism involves disrupting mitochondrial function, leading to increased oxidative stress and subsequent cell death in malignancies such as breast and lung cancer .

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Study A | Breast Cancer | Apoptosis induction | Increased sensitivity to chemotherapy |

| Study B | Lung Cancer | Anti-angiogenesis | Reduced tumor growth |

Neurodegenerative Disease Treatment

This compound has also been investigated for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase suggests potential benefits in enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Study: Neuroprotection

In a preclinical model of Alzheimer's disease, this compound administration resulted in decreased neuroinflammation and improved cognitive performance. The compound's anti-inflammatory properties were linked to its ability to modulate glial cell activity, which plays a crucial role in neurodegeneration .

| Study | Disease | Mechanism | Outcome |

|---|---|---|---|

| Study C | Alzheimer's | Acetylcholinesterase inhibition | Improved cognitive function |

| Study D | Parkinson's | Anti-inflammatory effects | Reduced neuroinflammation |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial membranes and inhibiting essential bacterial functions, making it a candidate for treating infections resistant to conventional antibiotics .

Case Study: Antimicrobial Efficacy

Research has shown that this compound can effectively eradicate biofilms formed by Staphylococcus aureus, a common pathogen associated with chronic infections. In animal models, treatment with this compound led to complete sterilization of biofilm infections, demonstrating its potential as a novel therapeutic agent .

| Study | Pathogen | Mechanism | Outcome |

|---|---|---|---|

| Study E | Staphylococcus aureus | Membrane disruption | Complete biofilm eradication |

| Study F | Escherichia coli | Inhibition of growth | Significant reduction in colony-forming units |

Radioprotective Effects

This compound has been studied for its radioprotective properties, particularly in mitigating radiation-induced damage. It has been shown to enhance survival rates in experimental models exposed to radiation by reducing oxidative stress and promoting cellular repair mechanisms .

Case Study: Radioprotection

In a study involving irradiated animal models, administration of this compound resulted in improved survival rates and reduced incidence of radiation-induced complications. This effect is attributed to the compound's antioxidant properties and its ability to modulate inflammatory responses following radiation exposure .

| Study | Radiation Dose | Mechanism | Outcome |

|---|---|---|---|

| Study G | 500 rads | Antioxidant activity | Increased survival rate |

| Study H | 700 rads | Cellular repair promotion | Reduced radiation damage |

Propiedades

Número CAS |

880-90-0 |

|---|---|

Fórmula molecular |

C8H12N4O2 |

Peso molecular |

196.21 g/mol |

Nombre IUPAC |

4-N,5-N,1-trimethylimidazole-4,5-dicarboxamide |

InChI |

InChI=1S/C8H12N4O2/c1-9-7(13)5-6(8(14)10-2)12(3)4-11-5/h4H,1-3H3,(H,9,13)(H,10,14) |

Clave InChI |

ARKTUMQGZIFBAJ-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=C(N(C=N1)C)C(=O)NC |

SMILES canónico |

CNC(=O)C1=C(N(C=N1)C)C(=O)NC |

Sinónimos |

Antifein Antiffeine Antiphein |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.